REACTION_SMILES
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[Br:14][c:15]1[cH:16][cH:17][c:18]([S:23][c:24]2[cH:25][cH:26][c:27]([CH3:30])[cH:28][cH:29]2)[c:19]([CH:21]=[O:22])[cH:20]1.[F:1][c:2]1[cH:3][cH:4][c:5]([CH:6]=[O:7])[cH:8][c:9]1[C:10]([F:11])([F:12])[F:13]>>[c:2]1([S:23][c:24]2[cH:25][cH:26][c:27]([CH3:30])[cH:28][cH:29]2)[cH:3][cH:4][c:5]([CH:6]=[O:7])[cH:8][c:9]1[C:10]([F:11])([F:12])[F:13]
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Name
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Cc1ccc(Sc2ccc(Br)cc2C=O)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(Sc2ccc(Br)cc2C=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(F)c(C(F)(F)F)c1
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Name
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Type
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product
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Smiles
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Cc1ccc(Sc2ccc(C=O)cc2C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |